

Micro-Clear clearing time for different tissues

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|----------------------|-------------|-----------|
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Micro-Clear Technical Support Center

Disclaimer: The following technical support guide is based on established principles of aqueous-based tissue clearing. "**Micro-Clear**" is used as a representative name for a generic aqueous-based clearing protocol, as a specific, universally recognized method under this name was not prominently found in scientific literature. The provided protocols and troubleshooting advice are intended as a general guide and may require optimization for your specific application and tissue type.

Frequently Asked Questions (FAQs)

Q1: What is Micro-Clear and how does it work?

A1: **Micro-Clear** is a representative aqueous-based tissue clearing method designed to make biological tissues optically transparent for 3D imaging. The process works by removing lipids, which are a primary source of light scattering, and homogenizing the refractive index (RI) of the tissue components. This is typically achieved by immersing the tissue in a series of chemical solutions that delipidate the sample and then match the RI of the remaining proteins to that of the surrounding medium, minimizing light scatter and rendering the tissue transparent.[1][2][3]

Q2: What are the advantages of using an aqueous-based clearing method like Micro-Clear?

A2: Aqueous-based methods like Micro-Clear offer several advantages, including:

• Preservation of fluorescent proteins: They are generally less harsh on endogenous fluorescence signals compared to solvent-based methods.[4]



- Sample morphology: They tend to cause less tissue shrinkage and can sometimes lead to slight sample expansion.[1][5]
- Safety: The reagents used are typically less hazardous than the organic solvents used in other methods.[1]
- Compatibility: They are often compatible with immunostaining procedures.[1][6]

Q3: How long does the **Micro-Clear** process take?

A3: The clearing time can vary significantly depending on several factors, including the tissue type, its size and thickness, the fixation method, and the incubation temperature.[4][6] For small or thin samples, clearing might be achieved in a few days, while larger or denser tissues can take several weeks.[2][4]

Q4: Can I use Micro-Clear on any tissue type?

A4: **Micro-Clear**, as a representative aqueous-based method, is versatile and has been successfully applied to a wide range of tissues, including brain, liver, kidney, lung, and spleen. However, some tissues, particularly those with high lipid content, dense connective tissue, or pigments like blood, may require protocol optimization, such as extended incubation times or additional decolorization steps.[5]

Q5: Will **Micro-Clear** affect my immunostaining?

A5: Aqueous-based clearing methods are generally compatible with immunolabeling. However, the detergents used for delipidation can potentially affect some epitopes. It is crucial to validate your antibodies for use with tissue clearing and to perform staining before the final refractive index matching step.

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Potential Cause | Recommended Solution |
|--|--|---|
| Incomplete Clearing (Opaque Center) | Insufficient incubation time. Sample is too large or thick. Incomplete fixation. 4. Inefficient delipidation. | 1. Extend the incubation time in the delipidation and refractive index matching solutions. 2. For very large samples, consider sectioning the tissue into thinner slabs (<1-2 mm) before clearing.[2] 3. Ensure thorough perfusion and post-fixation to allow reagents to penetrate effectively.[7] 4. Increase the concentration of the detergent in the delipidation solution or extend the incubation period. Consider gentle agitation during incubation. |
| Tissue Swelling or Distortion | 1. Osmotic pressure changes during solution exchange. 2. Inadequate fixation crosslinking the tissue matrix. | 1. Perform gradual solution exchanges, potentially using intermediate concentrations to acclimate the tissue. 2. Ensure complete fixation with an appropriate concentration of fixative (e.g., 4% PFA) for a sufficient duration.[7] |
| Loss of Fluorescent Signal | pH of the clearing or imaging medium is not optimal for the fluorophore. 2. Photobleaching during imaging. 3. Harsh chemical treatment during delipidation. | 1. Check and adjust the pH of the final refractive index matching solution to be compatible with your fluorescent proteins (often slightly basic). 2. Use an antifade agent in the imaging medium and minimize light exposure during microscopy. 3. Reduce the concentration or incubation time of the |

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| | | delipidation solution. Ensure the temperature is not excessively high. |
|--|---|---|
| Presence of Bubbles in the Cleared Tissue | 1. Trapped air during sample mounting. 2. Off-gassing of solutions. | 1. Carefully mount the sample in the imaging chamber, ensuring no air is trapped. Consider using a vacuum desiccator for a short period to remove dissolved gas from the solutions and tissue. 2. Equilibrate all solutions to room temperature before use. |
| Brown or Yellow Discoloration | Residual blood (heme) in the tissue. 2. Oxidation of clearing reagents. | 1. Perform thorough perfusion with PBS to remove as much blood as possible before fixation. A decolorization step with a peroxide-based solution can be added to the protocol if necessary. 2. Use fresh solutions and store them protected from light and air. |

Micro-Clear Clearing Time for Different Tissues

The following table provides estimated clearing times for various mouse tissues using a generic aqueous-based clearing protocol. These times are approximate and should be optimized for your specific experimental conditions.



| Tissue | Approximate Thickness | Estimated Clearing Time (Days) | Notes |
|-------------------------|--------------------------|-----------------------------------|--|
| Mouse Brain (whole) | ~8-10 mm | 10 - 21 | Clearing time can be reduced by hemisecting the brain. |
| Mouse Brain (1mm slice) | 1 mm | 2 - 4 | Ideal for faster screening and optimization. |
| Mouse Kidney | ~5-7 mm | 7 - 14 | Dense tissue may require longer incubation. |
| Mouse Liver | ~10-12 mm | 14 - 28 | High blood content may require a decolorization step. |
| Mouse Lung | ~5-8 mm | 5 - 12 | Perfusion is critical to remove blood. |
| Mouse Spleen | ~8-10 mm | 10 - 20 | High blood content necessitates thorough perfusion and potential decolorization. |
| Organoids/Spheroids | < 1 mm | 1-3 | Clearing is generally rapid for small 3D culture models.[2] |

Experimental Protocols General Micro-Clear Protocol

This protocol outlines the key steps for clearing a mouse brain hemisphere.

- 1. Perfusion and Fixation:
- Anesthetize the mouse according to approved institutional protocols.



- Perform transcardial perfusion with ice-cold 1X Phosphate Buffered Saline (PBS) until the liver clears, followed by perfusion with 4% Paraformaldehyde (PFA) in PBS.
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.

2. Washing:

• Wash the brain in 1X PBS with 0.02% sodium azide three times for 8 hours each at room temperature with gentle agitation.

3. Delipidation:

- Immerse the brain in a delipidation solution (e.g., a solution containing a non-ionic detergent like Triton X-100) at 37°C with gentle agitation.
- Replace the delipidation solution every 1-2 days until the tissue becomes translucent. This
 can take several days to over a week depending on the tissue.

4. Washing after Delipidation:

• Wash the brain in 1X PBS with 0.02% sodium azide three times for 8 hours each at room temperature with gentle agitation to remove residual detergent.

5. Refractive Index Matching:

- Incubate the brain in a series of gradually increasing concentrations of the refractive index matching solution (e.g., 50%, 80%, and finally 100%). A common RI matching solution for aqueous methods is a high-concentration fructose or sucrose solution.
- Incubate at each concentration step for 1-2 days at room temperature with gentle agitation.
- The tissue is considered cleared when it is optically transparent in the 100% refractive index matching solution.

6. Imaging:

- Mount the cleared tissue in an appropriate imaging chamber filled with the refractive index matching solution.
- Image using a light-sheet, confocal, or multi-photon microscope.

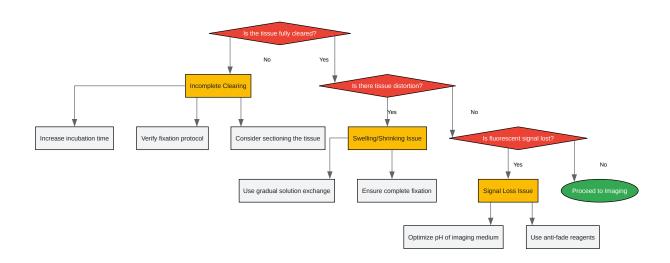
Visualizations





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Caption: General experimental workflow for Micro-Clear tissue clearing.



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Caption: A logical workflow for troubleshooting common issues in tissue clearing.



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